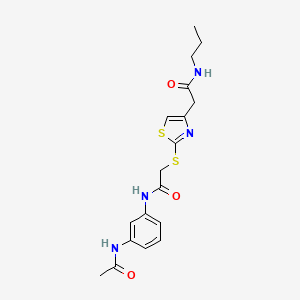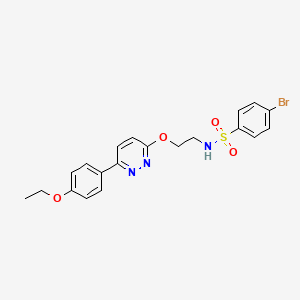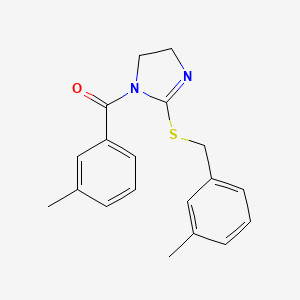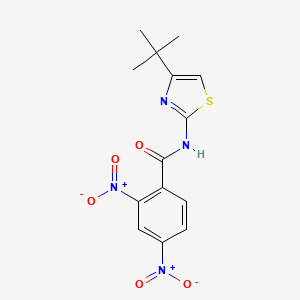
1-Allyl-3-bromo-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-bromo-5-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with allyl, bromo, and fluoro groups, respectively
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3-bromo-5-fluorobenzene is the carbon atoms in organic compounds. This compound is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond. This is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups . The stability of this compound can also be affected by temperature, pH, and the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
1-Allyl-3-bromo-5-fluorobenzene can participate in reactions at the benzylic position . These reactions are important for synthesis problems and include free radical bromination, nucleophilic substitution, and oxidation . The compound can interact with enzymes, proteins, and other biomolecules, with the nature of these interactions being dependent on the specific biochemical reaction in which it is involved .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction in which a proton is removed, yielding a substituted benzene ring . The compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromo-5-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-fluorobenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-bromo-5-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like bromine and fluorine makes the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are commonly used.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Nucleophilic Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
EAS: Substituted benzene derivatives.
Nucleophilic Substitution: Coupled products with new carbon-carbon bonds.
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
1-Allyl-3-bromo-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active compounds.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
1-Allyl-3-bromo-5-fluorobenzene can be compared with other similar compounds such as:
1-Allyl-3-bromo-5-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
1-Allyl-3-bromo-5-iodobenzene: Contains an iodine atom, which can influence its reactivity in different ways compared to fluorine.
1-Allyl-3-bromo-5-methylbenzene: The presence of a methyl group instead of a halogen can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICOTNMALOCCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868860-65-5 |
Source


|
| Record name | 1-Allyl-3-bromo-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382738.png)
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)
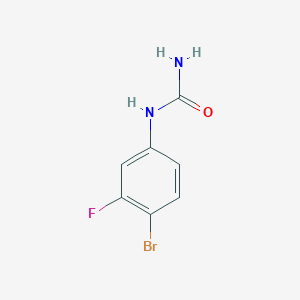
![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)

